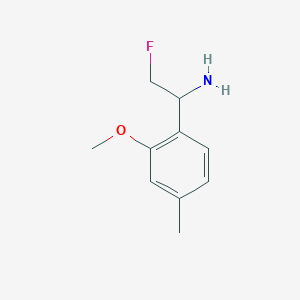
2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanamine side chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methylbenzaldehyde and fluorobenzene.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes through its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(4-methylphenyl)ethan-1-amine: This compound has a similar structure but lacks the methoxy group, which may affect its chemical and biological properties.
1-(2-Methoxy-4-methylphenyl)ethan-1-one: This compound has a ketone group instead of an amine group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-fluoro-1-(2-methoxy-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-8(9(12)6-11)10(5-7)13-2/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
NXGTULAUSLNGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CF)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile](/img/structure/B15263825.png)

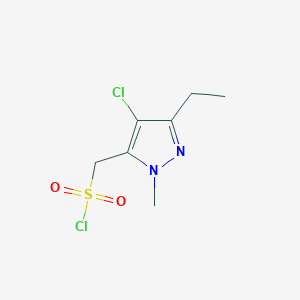
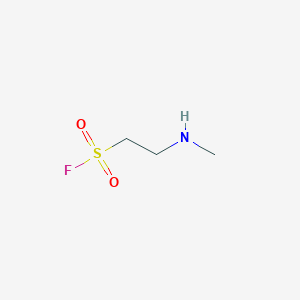
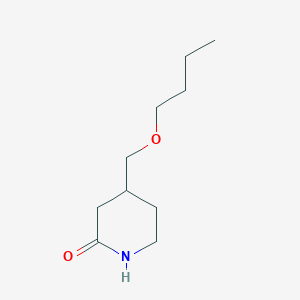
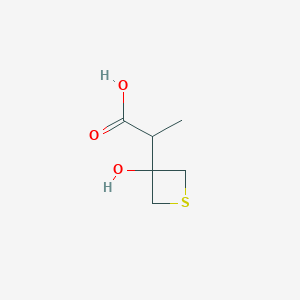
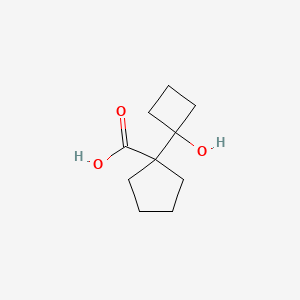
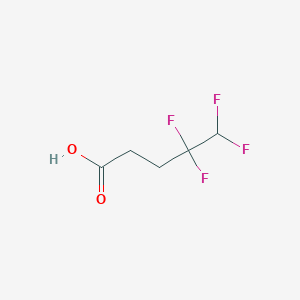

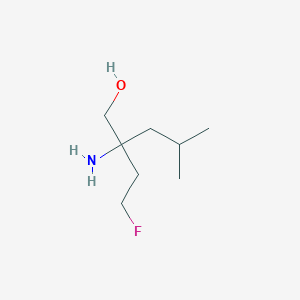

![6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride](/img/structure/B15263909.png)
![[3-(Pyridin-2-yloxy)benzyl]amine](/img/structure/B15263916.png)

